1-Tert-butyl-2-chloro-1H-imidazole
Overview
Description
1-Tert-butyl-2-chloro-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a tert-butyl group at the first position and a chlorine atom at the second position. Imidazoles are an important class of compounds due to their presence in various biologically active molecules and their utility in synthetic chemistry .
Mechanism of Action
Mode of Action
Imidazoles in general are known to interact with various biological targets through different mechanisms, such as acting as ligands
Biochemical Pathways
Imidazoles are a key component in many functional molecules and are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . Therefore, it is plausible that 1-Tert-butyl-2-chloro-1H-imidazole could affect a variety of biochemical pathways.
Biochemical Analysis
Biochemical Properties
1-Tert-butyl-2-chloro-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell growth and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity and effects on cellular function. In vitro and in vivo studies have shown that this compound remains stable under certain conditions but may degrade over extended periods, leading to changes in its efficacy and potency. Long-term exposure to this compound has also been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including liver damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites. For example, it has been shown to affect the metabolism of fatty acids and amino acids, leading to changes in energy production and utilization. The interactions with cytochrome P450 enzymes play a crucial role in its metabolic pathways, determining its biotransformation and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it has been found to bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues. The efficiency of these processes can influence the overall bioavailability and effectiveness of this compound .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. The precise localization within cells can determine the specific biochemical pathways and processes that this compound affects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-2-chloro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with glyoxal and ammonium chloride, followed by chlorination using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-2-chloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield derivatives like 1-tert-butyl-2-azido-1H-imidazole or 1-tert-butyl-2-thio-1H-imidazole.
- Oxidation and reduction reactions modify the imidazole ring, leading to various oxidized or reduced imidazole derivatives .
Scientific Research Applications
1-Tert-butyl-2-chloro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and materials science.
Comparison with Similar Compounds
- 1-Tert-butyl-2-bromo-1H-imidazole
- 1-Tert-butyl-2-iodo-1H-imidazole
- 1-Tert-butyl-2-fluoro-1H-imidazole
Comparison: 1-Tert-butyl-2-chloro-1H-imidazole is unique due to the presence of the chlorine atom, which imparts specific reactivity and binding characteristics. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological activities .
Properties
IUPAC Name |
1-tert-butyl-2-chloroimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-7(2,3)10-5-4-9-6(10)8/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGALHYIWAIAMJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653273 | |
Record name | 1-tert-Butyl-2-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-54-1 | |
Record name | 1-tert-Butyl-2-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60653273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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